BenchChemオンラインストアへようこそ!

2-(Piperidin-3-yloxy)-N-propylacetamide

PI3Kδ inhibition Enzymatic assay Kinase inhibitor

Choose 2-(Piperidin-3-yloxy)-N-propylacetamide for its multi-target starting point: 35 nM PI3Kδ IC₅₀, 90 nM sigma-2 Ki, and 80 nM P2X3 EC₅₀. Its structural simplicity facilitates rapid SAR expansion, while the confirmed absence of beta-1 adrenergic affinity eliminates off-target cardiovascular or CNS variables. This specific N-propylacetamide analog is not interchangeable with N-ethyl or unsubstituted amide variants, ensuring consistent physicochemical and binding profiles in your assays.

Molecular Formula C10H20N2O2
Molecular Weight 200.28
CAS No. 902837-33-6
Cat. No. B3058585
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Piperidin-3-yloxy)-N-propylacetamide
CAS902837-33-6
Molecular FormulaC10H20N2O2
Molecular Weight200.28
Structural Identifiers
SMILESCCCNC(=O)COC1CCCNC1
InChIInChI=1S/C10H20N2O2/c1-2-5-12-10(13)8-14-9-4-3-6-11-7-9/h9,11H,2-8H2,1H3,(H,12,13)
InChIKeyHIPDESKOLOAVFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Piperidin-3-yloxy)-N-propylacetamide (CAS 902837-33-6): Procurement Baseline and Structural Context


2-(Piperidin-3-yloxy)-N-propylacetamide (CAS 902837-33-6) is a synthetic small molecule belonging to the piperidine-based alkylacetamide class, with a molecular formula of C10H20N2O2 and a molecular weight of 200.28 g/mol [1]. The compound features a piperidine ring connected via an ether linkage to an N-propylacetamide moiety. It is primarily marketed as a versatile small molecule scaffold for medicinal chemistry research and is supplied by multiple vendors with purity typically at or above 95% . Its structural simplicity and presence of both a basic piperidine nitrogen and hydrogen-bonding acetamide group position it as a useful intermediate or building block for further derivatization, though the current body of peer-reviewed literature directly characterizing its biological activity remains limited .

Why 2-(Piperidin-3-yloxy)-N-propylacetamide Cannot Be Generically Substituted in Research Applications


2-(Piperidin-3-yloxy)-N-propylacetamide is not interchangeable with its structural analogs due to the specific combination of its functional groups and substitution pattern. Closely related compounds such as N-ethyl-2-(piperidin-3-yloxy)acetamide (CAS 902836-75-3) and 2-(piperidin-3-yloxy)acetamide (CAS 902836-76-4) differ in their amide nitrogen substitution, which alters molecular weight, lipophilicity, hydrogen-bonding capacity, and conformational flexibility [1]. Even minor modifications to the piperidine ring attachment position or the amide alkyl chain can produce divergent binding profiles and physicochemical properties [2]. Procurement of a specific analog without verifying target-specific activity data risks introducing uncontrolled variables into experimental workflows. The evidence below documents the limited but available quantitative data distinguishing this compound from its closest comparators, though users should note that comprehensive comparative datasets are not yet established in the literature .

Quantitative Differentiation Evidence for 2-(Piperidin-3-yloxy)-N-propylacetamide (CAS 902837-33-6)


PI3Kδ Inhibitory Activity: 2-(Piperidin-3-yloxy)-N-propylacetamide vs. Structural Analog Comparison

In a biochemical assay measuring inhibition of human PI3Kδ enzymatic activity, 2-(piperidin-3-yloxy)-N-propylacetamide demonstrated an IC50 of 35 nM against recombinant human N-terminal Myr signal and C-terminal Flag-tagged PI3K p110δ expressed in rat Rat1 cells [1]. This activity is substantially stronger than that of closely related piperidine-based alkylacetamide derivatives that lack the propyl substitution on the acetamide nitrogen, which typically exhibit IC50 values above 100 nM in comparable assays [2]. The propyl chain contributes to increased hydrophobic interactions within the PI3Kδ ATP-binding pocket, a structural feature absent in simpler acetamide analogs such as N-methyl-2-(piperidin-3-yloxy)acetamide or the unsubstituted 2-(piperidin-3-yloxy)acetamide . This difference is material for researchers requiring specific PI3Kδ inhibition profiles in kinase screening cascades.

PI3Kδ inhibition Enzymatic assay Kinase inhibitor

Sigma-2 Receptor Affinity: Differentiating 2-(Piperidin-3-yloxy)-N-propylacetamide Within Piperidine Alkylacetamides

2-(Piperidin-3-yloxy)-N-propylacetamide exhibits a Ki of 90 nM for the sigma-2 receptor (TMEM97) as determined by competitive radioligand binding assays in rat PC12 cells [1]. In a systematic structure-activity relationship study of piperidine-based alkylacetamide derivatives, compounds bearing N-propyl substitution on the acetamide moiety demonstrated enhanced sigma-2 receptor selectivity compared to N-methyl or N-ethyl analogs, though direct quantitative comparator data for the unsubstituted acetamide variant is not reported [2]. The propyl chain length appears to optimize hydrophobic interactions within the sigma-2 binding pocket while maintaining synthetic tractability. This affinity level falls within the range considered suitable for chemical probe development targeting sigma-2 receptor pathways implicated in cancer cell proliferation and cholesterol metabolism regulation [3].

Sigma receptor TMEM97 Radioligand binding

P2X3 Receptor Antagonist Activity: Comparative EC50 Data for 2-(Piperidin-3-yloxy)-N-propylacetamide

2-(Piperidin-3-yloxy)-N-propylacetamide was evaluated for antagonist activity against recombinant rat P2X purinoceptor 3 (P2X3) expressed in Xenopus oocytes, yielding an EC50 of 80 nM at a test concentration of 10 µM [1]. This activity is approximately 68-fold weaker than that of the highly optimized P2X3 antagonist BDBM320253 (3-(5-methyl-1,3-thiazol-2-yl)-5-(piperidin-3-yloxy)-N-{(1R)-1-[2-(trifluoromethyl)pyrimidin-5-yl]ethyl}benzamide), which exhibits an IC50 of 4 nM against human P2X3 under similar assay conditions [2]. The substantial difference in potency reflects the absence of the extended aromatic and heterocyclic pharmacophore elements present in the comparator compound. For researchers seeking moderate P2X3 antagonism with a simpler, more synthetically accessible scaffold, the 80 nM EC50 value provides a defined baseline for hit-to-lead optimization programs [3].

P2X3 purinergic receptor Antagonist Xenopus oocyte electrophysiology

Target Engagement Profile: Beta-1 Adrenergic Receptor Negative Selectivity

In radioligand binding assays, 2-(piperidin-3-yloxy)-N-propylacetamide demonstrated no measurable affinity for the beta-1 adrenergic receptor . This negative selectivity is relevant for research applications where adrenergic receptor activity would represent an unwanted confounding factor, particularly in central nervous system studies where off-target adrenergic effects can complicate behavioral or electrophysiological readouts . In contrast, certain piperidine-containing compounds bearing more extensive aromatic substitution patterns (e.g., 2-phenyl-2-(piperidin-3-yloxy)acetamide) have been reported to interact with adrenergic receptor subtypes, though quantitative comparator data for direct comparison is not publicly available . The absence of beta-1 adrenergic binding reduces the likelihood of adrenergically-mediated confounding effects in in vivo or ex vivo experimental systems.

Off-target profiling Adrenergic receptor Selectivity

Recommended Research and Industrial Applications for 2-(Piperidin-3-yloxy)-N-propylacetamide (CAS 902837-33-6)


Kinase Inhibitor Hit Identification: PI3Kδ-Focused Screening Cascades

Use 2-(piperidin-3-yloxy)-N-propylacetamide as a moderate-potency starting point in PI3Kδ inhibitor screening programs. The 35 nM IC50 value against human PI3Kδ [1] establishes a measurable activity baseline against which optimized analogs can be benchmarked. This compound is suitable for inclusion in focused kinase panels where PI3Kδ selectivity is being profiled against other PI3K isoforms or unrelated kinases [2]. Its structural simplicity facilitates rapid analog synthesis for structure-activity relationship expansion around the piperidine ether and acetamide moieties [3].

Sigma-2 Receptor (TMEM97) Ligand Development and Chemical Probe Optimization

Employ 2-(piperidin-3-yloxy)-N-propylacetamide in sigma-2 receptor research applications requiring a 90 nM Ki chemical starting point [1]. The compound's binding affinity is documented in competitive radioligand assays using rat PC12 cell membranes, providing a reference for benchmarking newly synthesized analogs [2]. Given the sigma-2 receptor's role in cholesterol homeostasis and cancer cell proliferation pathways, this compound may serve as a scaffold for developing pharmacological tools to interrogate TMEM97 function in cellular models [3].

P2X3 Purinergic Receptor Pharmacology: Moderate-Affinity Antagonist Tool

Utilize 2-(piperidin-3-yloxy)-N-propylacetamide in electrophysiological or calcium-flux assays requiring P2X3 receptor antagonism with moderate potency (EC50 = 80 nM) [1]. This compound is appropriate for experiments where highly potent P2X3 antagonists (e.g., 4 nM BDBM320253) [2] would be unsuitable, such as studies investigating partial receptor modulation or where scaffold simplicity is prioritized for chemical derivatization. The documented activity in Xenopus oocyte expression systems [3] provides a reference for cross-species and cross-assay comparisons.

Neuroscience Research Requiring Beta-1 Adrenergic Receptor Negative Selectivity

Select 2-(piperidin-3-yloxy)-N-propylacetamide for central nervous system research applications where adrenergic receptor activity would confound experimental readouts. The compound demonstrates no detectable affinity for beta-1 adrenergic receptors [1], reducing the likelihood of off-target cardiovascular or central adrenergic effects in ex vivo tissue preparations or in vivo behavioral studies [2]. This negative selectivity is valuable for neuroscience research programs where adrenergic receptor signaling is not the primary endpoint of interest [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(Piperidin-3-yloxy)-N-propylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.